1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with a difluoromethyl group and an N-methylamine group, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride typically involves the difluoromethylation of cyclopropane derivatives. One common synthetic route includes the reaction of cyclopropanone with difluoromethylamine under controlled conditions to yield the desired product. Industrial production methods may involve the use of difluoromethylating agents and catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Difluoromethyl)-N-methylcyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-N-methylcyclopropan-1-amine hydrochloride: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical reactivity and biological activity.
1-(Difluoromethyl)-N-ethylcyclopropan-1-amine hydrochloride: This compound has an ethyl group instead of a methyl group, affecting its steric and electronic properties.
1-(Difluoromethyl)-N-methylcyclobutan-1-amine hydrochloride: This compound has a cyclobutane ring instead of a cyclopropane ring, which can alter its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
2763751-33-1 |
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Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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